3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride
Overview
Description
“3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride” is a chemical compound with the empirical formula C5H12Cl2N4. Its molecular weight is 199.08 . It’s important to note that this compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride” can be represented by the SMILES stringNCCCN1C=NC=N1.[H]Cl.[H]Cl
. This indicates that the compound contains a triazole ring attached to a propylamine group, and it forms a salt with two chloride ions. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride” are not fully detailed in the available resources. It is known to be a solid .Scientific Research Applications
Microwave-Assisted Synthesis
The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides showcases the utility of 1,2,4-triazoles in creating structurally diverse compounds efficiently. This method involves the reaction of N-guanidinosuccinimide with amines under microwave irradiation, leading to the formation of 1,2,4-triazole derivatives through nucleophilic ring opening and subsequent recyclization processes. This approach highlights the 1,2,4-triazole's role in facilitating the generation of a wide array of compounds (Tan, Lim, & Dolzhenko, 2017).
Synthesis of Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives, such as triazolo[4,3-a][1,3,5]triazin-5-amines, demonstrates the adaptability of 1,2,4-triazoles in creating heterocyclic compounds with potential applications in various fields. These compounds were synthesized through the condensation of 4H-1,2,4-triazol-3-amine with ortho esters, further elaborated by reactions with cyanamide, carbon disulfide, and sodium thiocyanate to afford diverse triazole derivatives. The structural confirmation of these compounds was achieved through spectroscopic methods (Hajri & Marzouki, 2019).
Antimicrobial Activity
Compounds with the 1,2,4-triazole core have been evaluated for antimicrobial activities, showcasing their potential in developing new antimicrobial agents. The synthesis of various 1,2,4-triazole derivatives and their subsequent screening against different microorganisms revealed some compounds with good to moderate activities. This research underscores the significance of 1,2,4-triazoles in medicinal chemistry for their potential in creating effective antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Pyrrolidine Derivatives
The synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring highlights the use of 1,2,4-triazoles in synthesizing biologically active compounds. These derivatives have been prepared from a precursor involving the 1,2,4-triazole moiety, further reacted with various substituents to yield amide and amine products. This work exemplifies the 1,2,4-triazole's role in the development of compounds with potential clinical applications (Prasad et al., 2021).
Generation of Diverse Libraries
The use of 1,2,4-triazole derivatives in generating structurally diverse libraries through alkylation and ring closure reactions illustrates the compound's versatility in synthetic organic chemistry. This approach involves various reactions, including the formation of dithiocarbamates, thioethers, and N-alkylation of monocyclic NH-azoles, leading to a wide array of derivatives with potential applications in different scientific fields (Roman, 2013).
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c6-2-1-3-9-5-7-4-8-9;;/h4-5H,1-3,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQQUUJHMCHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride | |
CAS RN |
637015-66-8 | |
Record name | 3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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